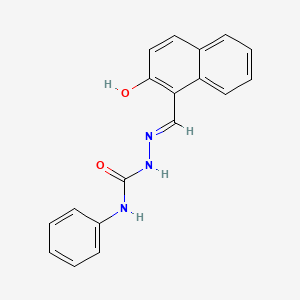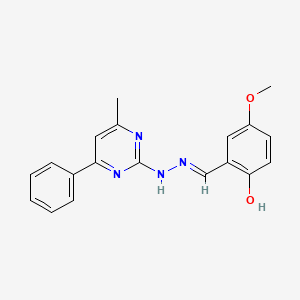![molecular formula C18H14ClN3O B1189216 4-chloro-N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B1189216.png)
4-chloro-N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with an indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction conditions, including temperature, time, and catalyst concentration, can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits monoamine oxidase and acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters and enhancing their availability in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases, where the regulation of neurotransmitter levels is crucial.
Comparison with Similar Compounds
4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide can be compared with other indole derivatives, such as:
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: This compound also exhibits inhibitory activity against monoamine oxidase and acetylcholinesterase, but with different potency and selectivity.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological activities, including growth regulation and stress response.
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules, including anticancer and antimicrobial agents.
The uniqueness of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H14ClN3O |
|---|---|
Molecular Weight |
323.8g/mol |
IUPAC Name |
4-chloro-N-[(E)-[(E)-3-(1H-indol-3-yl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C18H14ClN3O/c19-15-9-7-13(8-10-15)18(23)22-21-11-3-4-14-12-20-17-6-2-1-5-16(14)17/h1-12,20H,(H,22,23)/b4-3+,21-11+ |
InChI Key |
FVJIEPMBULCUGE-QJRDPUHFSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E,2E)-2-(hydroxyimino)-1-phenylethylidene]furan-2-carbohydrazide](/img/structure/B1189137.png)

![N-[(E)-(2-Hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-oxo-1H-quinoline-4-carboxamide](/img/new.no-structure.jpg)
![3,5-ditert-butyl-4-hydroxy-N'-[(3-hydroxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B1189145.png)
![3-(3-ethoxyphenyl)-N'-[1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1189152.png)
![N'-(2-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B1189154.png)
